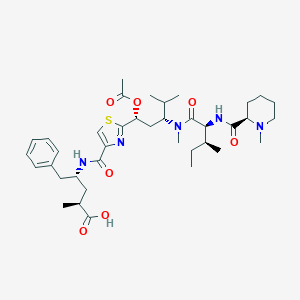
1-Bromo-2-cloro-3,4,5-trifluorobenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-3,4,5-trifluorobenzene is an aromatic compound with the molecular formula C6HBrClF3 and a molecular weight of 245.42 g/mol . This compound is characterized by the presence of bromine, chlorine, and three fluorine atoms attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-3,4,5-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound can be used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
1-Bromo-2-chloro-3,4,5-trifluorobenzene is a halogenated aromatic compound
Mode of Action
It’s known to undergo a br-mg-exchange reaction with i-prmgbr in thf to yield an organomagnesium compound . This suggests that it can participate in organometallic reactions, potentially leading to various biochemical interactions.
Métodos De Preparación
1-Bromo-2-chloro-3,4,5-trifluorobenzene can be synthesized through several methods. One common synthetic route involves the halogenation of 1,2,3,4-tetrafluorobenzene. The reaction typically uses bromine and chlorine as halogenating agents under controlled conditions to achieve the desired substitution pattern . Industrial production methods often involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Bromo-2-chloro-3,4,5-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can still undergo such transformations under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Comparación Con Compuestos Similares
1-Bromo-2-chloro-3,4,5-trifluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but lacks the chlorine atom, making it less versatile in certain reactions.
1-Bromo-2,3,4,5-tetrafluorobenzene: Contains an additional fluorine atom, which can further increase the electron-withdrawing effects and reactivity in certain reactions.
5-Bromo-1,2,3-trifluorobenzene: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of 1-Bromo-2-chloro-3,4,5-trifluorobenzene lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications.
Propiedades
IUPAC Name |
1-bromo-2-chloro-3,4,5-trifluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClF3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKOVRVAPIYNAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378329 |
Source


|
| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122375-83-1 |
Source


|
| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)






![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B55530.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)


